molecular formula C14H14N2O2 B2820233 2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1790696-86-4

2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2820233
CAS No.: 1790696-86-4
M. Wt: 242.278
InChI Key: POBCRNIRRNDJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    N-Alkylation: The initial step involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives.

    Oxidation: The resulting iminium salts are then subjected to oxidation to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the original compound .

Scientific Research Applications

2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to act on various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-13(8-15-18-10)14(17)16-7-6-11-4-2-3-5-12(11)9-16/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBCRNIRRNDJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.